

A Comprehensive Spectroscopic Guide to 5-Methoxyisophthalic Acid for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyisophthalic acid

Cat. No.: B140609

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This in-depth technical guide provides a detailed analysis of the spectroscopic data for **5-Methoxyisophthalic acid**, a compound of interest in drug development and material science. Designed for researchers, scientists, and professionals in related fields, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction: The Significance of 5-Methoxyisophthalic Acid

5-Methoxyisophthalic acid ($C_9H_8O_5$, CAS No: 46331-50-4) is a substituted aromatic dicarboxylic acid. Its molecular structure, featuring both carboxylic acid and methoxy functional groups on a benzene ring, makes it a valuable building block in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. A precise understanding of its chemical identity and purity, as determined by spectroscopic methods, is paramount for its effective application in research and development. This guide provides a comprehensive analysis of its spectral characteristics to ensure its unambiguous identification and quality assessment.

Molecular and Physicochemical Properties

A foundational understanding of the physical characteristics of **5-Methoxyisophthalic acid** is essential before delving into its spectroscopic data.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₅	Sigma-Aldrich
Molecular Weight	196.16 g/mol	Sigma-Aldrich
CAS Number	46331-50-4	Spectrum Chemical[1]
Melting Point	275-280 °C	Sigma-Aldrich
Appearance	White to off-white crystalline powder	TCI America

Spectroscopic Data Analysis

The following sections provide a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **5-Methoxyisophthalic acid**, sourced from the Spectral Database for Organic Compounds (SDBS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within a molecule. The spectrum of **5-Methoxyisophthalic acid** dissolved in a suitable deuterated solvent is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons.

¹H NMR Data Summary

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3	Singlet	1H	H-2
~8.0	Doublet	2H	H-4, H-6
~3.9	Singlet	3H	-OCH ₃
~13.0 (broad)	Singlet	2H	-COOH

Interpretation:

The downfield region of the spectrum is dominated by signals from the aromatic protons. The proton at the 2-position (H-2), situated between the two carboxylic acid groups, is expected to be the most deshielded and appears as a singlet. The protons at the 4 and 6-positions (H-4, H-6) are chemically equivalent and appear as a doublet due to coupling with the H-2 proton. The sharp singlet at approximately 3.9 ppm is characteristic of the three protons of the methoxy group (-OCH₃). The very broad singlet observed at a significant downfield shift (around 13.0 ppm) is indicative of the acidic protons of the two carboxylic acid groups. This broadness is a result of hydrogen bonding and chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom in **5-Methoxyisophthalic acid** gives rise to a distinct signal in the spectrum.

¹³C NMR Data Summary

Chemical Shift (ppm)	Assignment
~166	C=O (Carboxylic acid)
~160	C-5 (ipso-carbon attached to -OCH ₃)
~133	C-1, C-3 (ipso-carbons attached to -COOH)
~125	C-4, C-6
~118	C-2
~56	-OCH ₃

Interpretation:

The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing at approximately 166 ppm. The aromatic carbons show a range of chemical shifts depending on their electronic environment. The ipso-carbon attached to the electron-donating methoxy group (C-5) is found at a lower field (~160 ppm) compared to the other aromatic carbons. The ipso-carbons bearing the carboxylic acid groups (C-1, C-3) are observed around 133 ppm. The signals for the remaining aromatic carbons (C-2, C-4, C-6) appear in the expected aromatic

region, with their specific shifts influenced by the positions of the substituents. The carbon of the methoxy group gives a characteristic signal in the upfield region at about 56 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **5-Methoxyisophthalic acid** exhibits characteristic absorption bands for the carboxylic acid and methoxy groups, as well as the aromatic ring.

IR Data Summary

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~3080	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Methoxy)
~1700	Strong, Sharp	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aromatic ether)
~920	Broad, Medium	O-H bend (Out-of-plane, Carboxylic acid dimer)

Interpretation:

A very prominent and broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic ring and the methoxy group. The intense, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The presence of conjugation with the aromatic ring slightly lowers this frequency. The absorptions in the 1600-1470 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring. A strong band at approximately 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether (methoxy group). The broadness of the O-H

out-of-plane bending vibration around 920 cm^{-1} further supports the presence of a dimeric carboxylic acid structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **5-Methoxyisophthalic acid**, electron ionization (EI) is a common technique.

Mass Spectrometry Data Summary

m/z	Relative Intensity (%)	Assignment
196	High	$[M]^+$ (Molecular Ion)
179	Moderate	$[M - OH]^+$
165	Moderate	$[M - OCH_3]^+$
151	High	$[M - COOH]^+$
121	Moderate	$[M - COOH - OCH_2]^+$

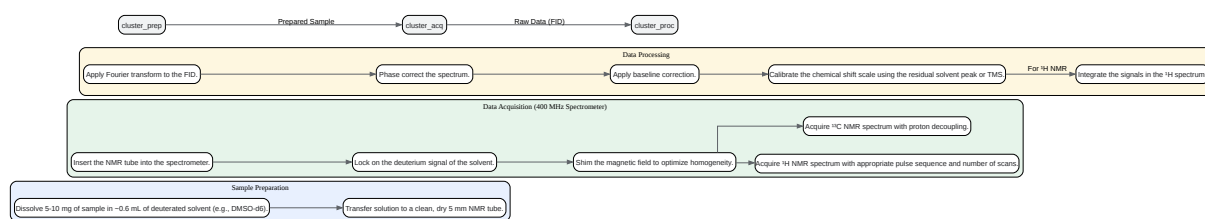
Interpretation:

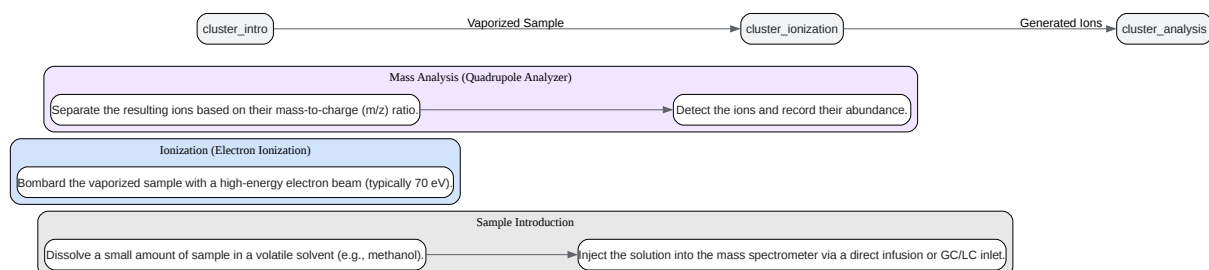
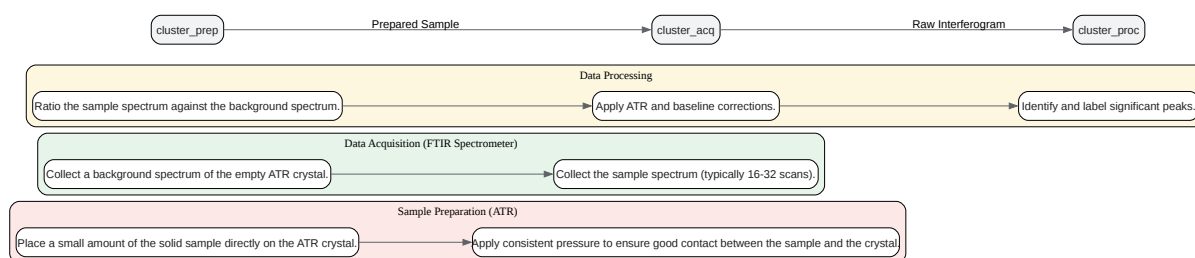
The mass spectrum shows a prominent molecular ion peak ($[M]^+$) at an m/z of 196, which corresponds to the molecular weight of **5-Methoxyisophthalic acid**. The fragmentation pattern is consistent with the structure. The loss of a hydroxyl radical ($-OH$) from one of the carboxylic acid groups results in a fragment at m/z 179. The loss of the methoxy radical ($-OCH_3$) leads to a peak at m/z 165. A significant fragment is observed at m/z 151, corresponding to the loss of a carboxyl group ($-COOH$). Further fragmentation can lead to other characteristic ions, providing a unique fingerprint for the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-validated experimental protocols. The following sections outline the methodologies for obtaining the NMR, IR, and Mass Spec data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol





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References

- 1. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 5-Methoxyisophthalic Acid for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140609#spectroscopic-data-nmr-ir-mass-spec-of-5-methoxyisophthalic-acid>]

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